

2-Methoxybenzyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methoxybenzyl chloride*

Cat. No.: *B043206*

[Get Quote](#)

Introduction

2-Methoxybenzyl chloride, also known as o-methoxybenzyl chloride, is a versatile reagent in organic synthesis, playing a significant role in the development of pharmaceuticals and other complex organic molecules. Its utility primarily stems from its function as a protecting group for alcohols and other nucleophilic functional groups. This guide provides an in-depth overview of its chemical and physical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A comprehensive summary of the key quantitative data for **2-methoxybenzyl chloride** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₉ ClO ^{[1][2][3]}
Molecular Weight	156.61 g/mol ^{[1][2][3]}
CAS Number	7035-02-1 ^{[1][2][4]}
Melting Point	28.3-29.8 °C ^{[2][4]}
Boiling Point	215.2 °C ^{[1][5]}
	122-124 °C at 26 mmHg ^{[2][4]}
Density	1.125 g/mL at 25 °C ^{[2][4]}
Refractive Index (n ²⁰ /D)	1.549 ^{[2][4]}
Flash Point	89.6 °C ^{[1][5]}
	210 °F ^{[2][4]}

Experimental Protocols: Synthesis of 2-Methoxybenzyl Chloride

The synthesis of **2-methoxybenzyl chloride** is commonly achieved through the chlorination of 2-methoxybenzyl alcohol. A typical laboratory-scale protocol is detailed below.

General Procedure for Chlorination of 2-Methoxybenzyl Alcohol:

This procedure is based on the reaction of the corresponding benzyl alcohol with thionyl chloride.^[6]

Materials:

- 2-Methoxybenzyl alcohol
- Thionyl chloride
- Dichloromethane (CH₂Cl₂)

- N,N-dimethylformamide (DMF) (catalyst)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Water
- Brine
- Magnesium sulfate (MgSO₄)
- Ice bath
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

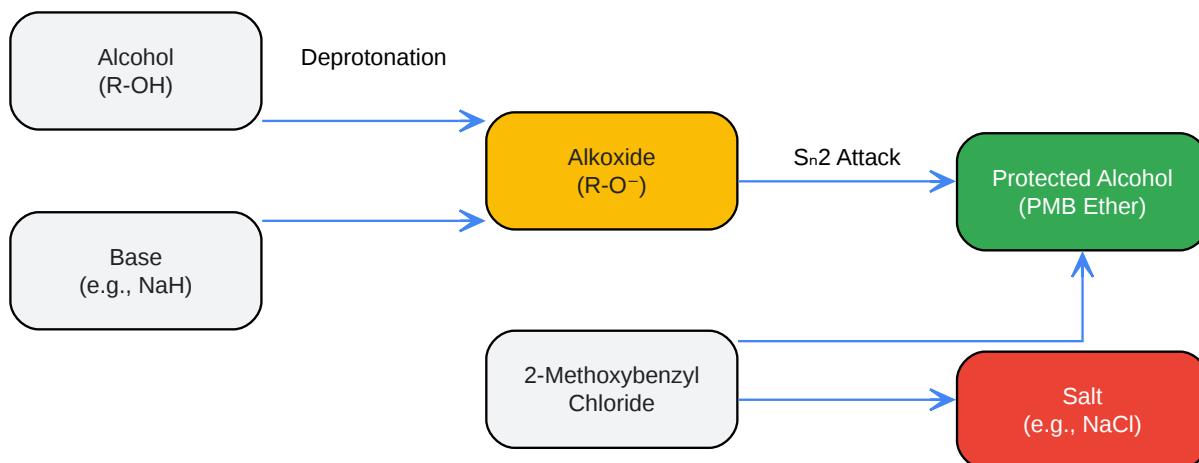
- In a nitrogen atmosphere, dissolve 2-methoxybenzyl alcohol (1.0 eq) in dichloromethane.[\[7\]](#)
- Place the solution in an ice bath to cool to 0°C.
- Add a catalytic amount of N,N-dimethylformamide.
- Slowly add a solution of thionyl chloride (1.0-1.2 eq) in dichloromethane dropwise to the cooled solution.[\[6\]](#)[\[7\]](#)
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.

- Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **2-methoxybenzyl chloride**.
- The product can be further purified by vacuum distillation or column chromatography if necessary.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Applications in Research and Drug Development

2-Methoxybenzyl chloride is a valuable reagent with several applications in the field of drug development and organic synthesis.

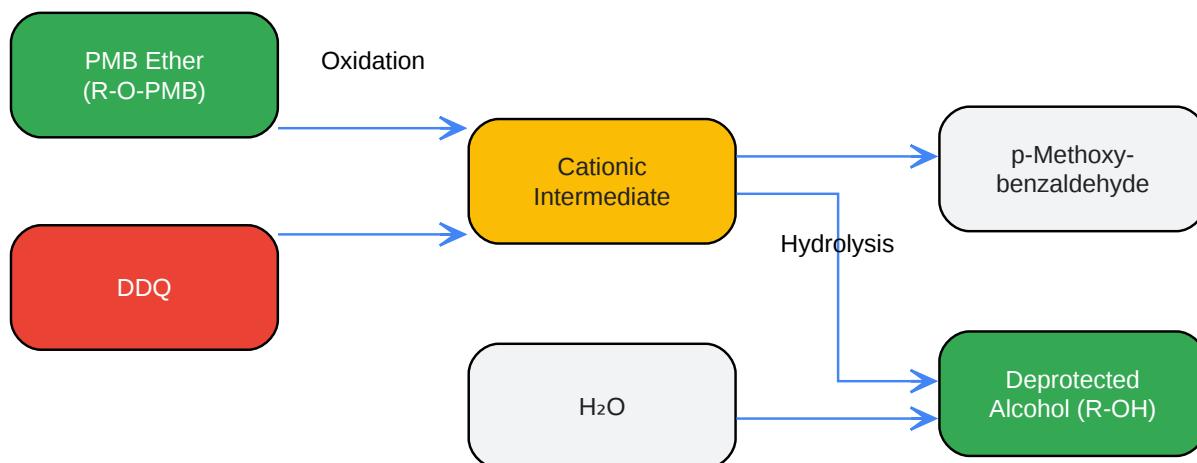

- Protecting Group: The primary application of **2-methoxybenzyl chloride** is as a protecting group for alcohols, forming a p-methoxybenzyl (PMB) ether.^[8] The PMB group is stable under a variety of reaction conditions but can be selectively removed, making it a crucial tool in multi-step synthesis.^[9]
- Synthesis of Bioactive Molecules: It is used in the synthesis of various derivatives with potential therapeutic applications. For instance, it has been utilized in the preparation of indole derivatives as anti-cancer agents and in the synthesis of antagonists for the CX3CR1 receptor, which is implicated in the treatment of multiple sclerosis.^[4]
- Intermediate in Organic Synthesis: Beyond its role as a protecting group, it serves as a key intermediate for introducing the 2-methoxybenzyl moiety into a wide range of organic molecules.

Signaling Pathways and Logical Relationships

The utility of **2-methoxybenzyl chloride** as a protecting group is best understood through the Williamson ether synthesis for protection and oxidative cleavage for deprotection.

Protection of Alcohols using 2-Methoxybenzyl Chloride

The protection of an alcohol (R-OH) with **2-methoxybenzyl chloride** typically proceeds via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace the chloride from **2-methoxybenzyl chloride** in an $\text{S}_{\text{n}}2$ reaction.



[Click to download full resolution via product page](#)

Caption: Protection of an alcohol via Williamson ether synthesis.

Deprotection of PMB Ethers

A key advantage of the PMB protecting group is its susceptibility to oxidative cleavage, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This allows for selective deprotection in the presence of other protecting groups like benzyl ethers, which are less reactive under these conditions.[9][10]

[Click to download full resolution via product page](#)

Caption: Oxidative deprotection of a PMB ether using DDQ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy benzyl chloride | 7035-02-1 | FM12588 [biosynth.com]
- 2. chemwhat.com [chemwhat.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Methoxybenzyl chloride | 7035-02-1 [chemicalbook.com]
- 5. 2-Methoxy benzyl chloride, 1 g, CAS No. 7035-02-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- To cite this document: BenchChem. [2-Methoxybenzyl Chloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043206#2-methoxybenzyl-chloride-molecular-weight\]](https://www.benchchem.com/product/b043206#2-methoxybenzyl-chloride-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com